Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt

Emulsion Polymerization Vinyl Chloride Plastisol Resin

Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt (CAS 84753-04-8), commonly referred to as ammonium 9,10-dihydroxystearate, is the monoammonium soap of a long-chain dihydroxy fatty acid. It belongs to the class of organic compounds known as long-chain fatty acids and is derived from oleic acid via epoxidation and hydrolysis, followed by neutralization with ammonium hydroxide.

Molecular Formula C18H36O4.H3N
C18H39NO4
Molecular Weight 333.5 g/mol
CAS No. 84753-04-8
Cat. No. B12789361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoic acid, 9,10-dihydroxy-, monoammonium salt
CAS84753-04-8
Molecular FormulaC18H36O4.H3N
C18H39NO4
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[NH4+]
InChIInChI=1S/C18H36O4.H3N/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);1H3
InChIKeyVYYNBCZACIOXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt (CAS 84753-04-8) | A Water-Soluble Dihydroxy C18 Fatty Acid Soap


Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt (CAS 84753-04-8), commonly referred to as ammonium 9,10-dihydroxystearate, is the monoammonium soap of a long-chain dihydroxy fatty acid . It belongs to the class of organic compounds known as long-chain fatty acids and is derived from oleic acid via epoxidation and hydrolysis, followed by neutralization with ammonium hydroxide [1]. Unlike its parent free acid (9,10-dihydroxystearic acid, CAS 120-87-6), which is practically insoluble in water, the ammonium salt form exhibits enhanced aqueous solubility, rendering it suitable for water-based formulations . The molecule features a C18 backbone with secondary hydroxyl groups at the 9 and 10 positions, providing three reactive sites (one carboxylate, two hydroxyls) for derivatization [2].

Water-soluble ammonium soap form — enables aqueous formulations without co-solvents, unlike the free acid.
Three reactive sites (one carboxylate, two secondary hydroxyls) on C18 backbone — supports esterification and estolide synthesis.
Derived from oleic acid via epoxidation/hydrolysis — provides a dihydroxy fatty acid scaffold for specialty chemical derivatization.

Why Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt Cannot Be Replaced by Other DHSA Salts or Simple Stearate Soaps


Substituting this compound with the free acid, a different DHSA salt (e.g., sodium, potassium, or lithium), or a simple ammonium stearate is not a scientifically neutral decision. The monoammonium counterion critically governs aqueous solubility, thermal decomposition profile, and ionic interactions in formulations, distinguishing it from the water-insoluble free acid and from metal soaps that leave ash residues upon combustion . Evidence from vinyl chloride polymerization demonstrates that the counterion choice directly impacts process efficiency: triethanolamine DHSA yields >100% polymer relative to monomer weight, compared to ~70% for ammonium DHSA, but the ammonium salt remains a standard where specific rheology and cost profiles are required [1]. Furthermore, the two hydroxyl groups on the DHSA backbone impart higher polarity, better pigment wetting, and superior biodegradability compared to non-hydroxylated stearate soaps, meaning that swapping to a simple ammonium stearate sacrifices these functional advantages [2].

Free acid (9,10-dihydroxystearic acid) is practically insoluble in water; direct substitution removes aqueous compatibility.
Sodium or potassium DHSA salts introduce non-volatile metal ash residues upon thermal decomposition; ammonium counterion leaves no ash.
Ammonium stearate (non-hydroxylated) lacks the two secondary hydroxyls — reducing polarity, wetting, and biodegradation rate compared to DHSA backbone.

Quantitative Differentiation Evidence for Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt Against Key Comparators


PVC Polymerization Yield: Ammonium DHSA Underperforms Triethanolamine DHSA but Remains the Industrial Baseline

A direct comparative experiment within a vinyl chloride polymerization patent demonstrates that ammonium 9,10-dihydroxystearate delivers significantly lower polymer yield than its triethanolamine (TEA) counterpart. Ammonium DHSA (40% aq. solution, 1.88 g, iodine number 2.96) achieved a polymer yield of 69.8%, while TEA DHSA (40% aq. solution, 1.88 g, iodine number 2.65) yielded 100.4% under identical conditions (40°C, 6 hours, 50 g vinyl chloride, 0.8 g potassium persulfate) [1]. Critically, the performance of the ammonium salt was highly sensitive to unsaturation levels; a second ammonium DHSA batch with iodine number 1.60 yielded only 54.8%, highlighting the need for stringent purity specifications (iodine number <1.0) for optimal performance [1].

PVC Polymer. Yield
Head-to-head
Ammonium DHSA: 69.8% polymer TEA DHSA: 100.4% under identical conditions
Yield difference reflects emulsifier selection; process efficiency highly sensitive to unsaturation (iodine number).
Second ammonium DHSA batch (Iodine No. 1.60) yielded only 54.8%.
Emulsion Polymerization Vinyl Chloride Plastisol Resin Emulsifier Yield

Aqueous Solubility: The Ammonium Salt Enables Water-Based Formulations Unlike the Practically Insoluble Free Acid

The free acid form, 9,10-dihydroxystearic acid (CAS 120-87-6), is classified as a very hydrophobic molecule that is practically insoluble in water . Conversion to the monoammonium salt (CAS 84753-04-8) replaces the carboxylic acid proton with an ammonium cation, producing an anionic surfactant (9,10-dihydroxyoctadecanoate) paired with a volatile ammonium counterion. This transformation is documented to enhance water solubility, making the compound useful for aqueous applications . While precise solubility values in g/L at 25°C are not reported in the open literature for the ammonium salt, the qualitative solubility switch from 'practically insoluble' to 'water-soluble' is a first-order formulation differentiator.

Aqueous Solubility
Class-level
Practically insoluble → Water-soluble
Enables homogeneous aqueous formulations without co-solvents.
Exact solubility (g/L) not reported in open literature for ammonium salt.
Aqueous Formulation Solubility Hydrophile-Lipophile Balance Emulsifier Design

Biodegradability: DHSA-Based Soaps Show >60% Degradation in 28 Days, Doubling the Rate of Stearate Soaps

A published study on the sodium soap of palm-based dihydroxystearic acid (sodium DHSA) demonstrated that it degraded more than 60% within 28 days in a standard biodegradability assay, while a conventional sodium stearate soap degraded only 30% over the same period [1]. Although this specific data is for the sodium salt, the biodegradation pathway is primarily determined by the DHSA hydrocarbon backbone (C18 chain with vicinal dihydroxyl groups), which is common to all DHSA salts. The vicinal diol moiety introduces a point of enzymatic attack that is absent in unsubstituted stearate, accelerating microbial breakdown.

Biodegradation (28 d)
Cross-study
>60% (sodium DHSA soap) ~30% (sodium stearate soap)
DHSA backbone accelerates microbial breakdown via vicinal diol moiety.
Sodium salt data; class-level inference for ammonium salt biodegradability.
Biodegradability Environmental Fate Green Chemistry Soap Degradation

Wetting Power: DHSA Soaps Demonstrate Faster Substrate Wetting than Stearate and Oleate Soaps

Sodium 9,10-dihydroxystearate (SDHS) was shown to have better wetting performance than both sodium oleate and sodium stearate in standardized wetting tests [1]. The wetting time for sodium DHSA soap was measured at 2 minutes, comparable to palm stearin sulphonated methyl ester (SME) and faster than conventional stearic acid soap [2]. The improved wetting is attributed to the two hydroxyl groups on the DHSA backbone, which increase the hydrophilicity of the surfactant head region and improve adsorption kinetics at the solid-liquid interface. This class-level advantage is expected to transfer to the ammonium salt, though the ammonium counterion may further modulate adsorption through pH-dependent speciation.

Wetting Time
Cross-study
2 min (sodium DHSA soap) >2 min (sodium stearate / oleate)
Faster wetting may improve soil penetration kinetics in cleaning applications.
Sodium salt data; ammonium counterion may further modulate adsorption.
Surfactant Wetting Contact Angle Detergency Cleaning Formulation

Corrosion Inhibition: DHSA Soap Delivers 0.002 mm/yr Corrosion Rate at 100 ppm

Sodium DHSA soap was evaluated for corrosion inhibition on ferrous metal substrates and exhibited a corrosion rate of 0.002 mm per year at a concentration of 100 ppm [1]. By comparison, many commodity soaps and surfactants require significantly higher concentrations (typically 500–2000 ppm) to achieve comparable corrosion inhibition. While specific corrosion inhibition data for ammonium DHSA is not available, the carboxylate headgroup and hydroxyl-rich backbone of the DHSA anion—which adsorb onto metal surfaces to form a protective film—are conserved across counterion variants. The ammonium counterion, being volatile, may leave no residual ash or ionic deposit on metal surfaces after thermal drying, a potential advantage over sodium or potassium salts in applications where clean evaporation is required.

Corrosion Rate
Reported
0.002 mm/year at 100 ppm
Low-use-rate corrosion inhibition for ferrous metals reported for sodium DHSA soap.
Sodium salt data; ammonium form may additionally benefit residue-sensitive applications.
Corrosion Inhibition Metalworking Fluid Ferrous Metal Protection Soap Additive

Scientific and Industrial Application Scenarios for Octadecanoic acid, 9,10-dihydroxy-, monoammonium salt Based on Quantitative Evidence


Emulsifier for Vinyl Chloride Emulsion Polymerization (Plastisol Grade PVC)

The compound is a historically established emulsifier for the industrial production of PVC by aqueous emulsion polymerization. As documented in US Patent 4,169,928, ammonium DHSA yields 69.8% polymer under standard plastisol conditions (1.88 g emulsifier, 40°C, 6 h) [1]. To achieve optimal yields, the user must procure material with an iodine number below 1.0, as higher unsaturation levels drastically reduce conversion. This scenario is specifically suited to manufacturers who require the ammonium counterion's volatile decomposition profile for clean polymer burn-off characteristics, and who can tolerate lower yield compared to alkanolamine salt alternatives.

Water-Based Lubricant or Metalworking Fluid with Corrosion Inhibition Properties

The ammonium DHSA salt provides a water-soluble DHSA source for aqueous lubricant and metalworking fluid formulations. While corrosion inhibition data is available primarily for the sodium salt (0.002 mm/yr at 100 ppm [2]), the ammonium form offers the additional benefit of being ash-free upon thermal decomposition, making it suitable for applications where sodium or potassium residues would be detrimental (e.g., electronics soldering fluxes, precision metal forming). The DHSA backbone contributes lubricity through the long C18 chain and polarity through the vicinal diol.

Biodegradable Surfactant and Emulsifier for Personal Care and Detergent Formulations

The DHSA backbone confers superior biodegradability (>60% in 28 days) compared to stearate-based soaps (30%) [2]. The ammonium salt's aqueous solubility enables its use in liquid personal care products, shampoos, and hard-surface cleaners where environmental compatibility and rapid wetting are valued. The two hydroxyl groups enhance emulsification of oil-in-water emulsions at low concentrations, outperforming sodium stearate and sodium oleate in emulsion stability tests [3].

Synthetic Intermediate for DHSA-Derived Specialty Chemicals and Estolides

The three reactive sites on the DHSA backbone (one carboxylate, two secondary hydroxyls) make the ammonium salt a versatile synthetic intermediate. The ammonium form is particularly convenient for subsequent acid-catalyzed esterification or transesterification reactions because the volatile ammonia can be removed by heating, shifting the equilibrium toward product formation. This scaffold has been used to prepare triester lubricant basestocks, estolides, and pigment-coating metallic soaps with properties distinct from conventional stearate-based analogs [4].

Application
Selection Property
Validation Focus
PVC Emulsion Polymerization
Volatile ammonium counterion; unsaturation-dependent yield control
Polymer yield process consistency
Water-based lubricants & metalworking fluids
Water solubility; ash-free decomposition
Corrosion inhibition at low concentration
Biodegradable surfactants & detergents
Accelerated biodegradation rate; fast wetting kinetics
Environmental compatibility; emulsion stability
Synthetic intermediate for DHSA derivatives
Three reactive sites; volatile counterion for esterification
Derivatization efficiency and product purity
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